

Potential pharmaceutical intermediates using 3-(Methylamino)cyclopentanol

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Compound of Interest

Compound Name: *3-(Methylamino)cyclopentanol*

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Strategic Utilization of **3-(Methylamino)cyclopentanol** in Modern Medicinal Chemistry

Executive Summary

3-(Methylamino)cyclopentanol represents a high-value, bifunctional scaffold in contemporary drug discovery, prized for its ability to introduce conformational restriction without the metabolic liabilities often associated with saturated heterocycles like piperidines or pyrrolidines. As a carbocyclic bioisostere, it offers a distinct physicochemical profile—lowering polar surface area (PSA) while maintaining vectoral alignment of hydrogen bond donors and acceptors.

This guide details the technical utility of this intermediate, focusing on its stereoselective synthesis, application in scaffold hopping (specifically in JAK and CCR2/5 modulator programs), and protocols for its integration into high-affinity ligands.

Structural Analysis & Pharmacophore Mapping

The cyclopentane core of **3-(methylamino)cyclopentanol** serves as a "rigid spacer," fixing the distance and relative orientation between the hydroxyl group (H-bond donor/acceptor) and the secondary amine (basic center/cationic interaction site).

Stereochemical Criticality

The molecule possesses two chiral centers (C1 and C3), resulting in four stereoisomers. The cis and trans relationships are pharmacologically distinct:

- Cis-isomer (1R,3S / 1S,3R): Often mimics the folded conformation of linear amino alcohols (e.g., γ -amino alcohols). This configuration allows for intramolecular H-bonding, potentially improving membrane permeability (passive diffusion).
- Trans-isomer (1R,3R / 1S,3S): Presents the functional groups in an extended vector, ideal for bridging distant binding pockets in enzymes like kinases or GPCRs.

Physicochemical Advantages

Parameter	3-(Methylamino)cyclopentanol	3-Aminopiperidine (Analog)	Advantage
LogP	~0.5 (Exp)	~ -0.4	Improved lipophilicity for CNS penetration.
pKa (Base)	~9.8	~10.5	Lower pKa reduces lysosomal trapping.
Rotatable Bonds	0 (Ring) + 2 (Substituents)	0 (Ring) + 1	Defined vector orientation.
Metabolic Liability	Low (Carbocycle)	High (N-oxidation/Ring opening)	Enhanced metabolic stability.

Synthesis Architectures

High-value applications require enantiopure material. While racemic synthesis is trivial (reductive amination of 3-hydroxycyclopentanone), pharmaceutical GMP standards demand stereocontrol.

Pathway A: The "Vince Lactam" Divergence (Recommended)

The most robust route utilizes (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral pool starting material. This pathway provides access to the cis-isomer with high enantiomeric excess (ee).



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Figure 1: Stereoselective synthesis pathway from (-)-Vince Lactam to the target amino-alcohol. [1]

Experimental Protocol: Reductive Methylation (Step 3)

Context: Converting the primary amine precursor (often commercially available) to the N-methyl derivative.

Reagents:

- (1R,3S)-3-Aminocyclopentanol hydrochloride (1.0 eq)
- Formaldehyde (37% aq. solution, 3.0 eq)
- Sodium triacetoxyborohydride (STAB, 2.5 eq) or NaBH₃CN
- Dichloromethane (DCM) / Methanol (MeOH) (10:1 v/v)
- Acetic acid (catalytic, if using NaBH₃CN)

Procedure:

- Dissolution: Charge a flame-dried round-bottom flask with (1R,3S)-3-aminocyclopentanol HCl (10 mmol) and DCM/MeOH (50 mL). Add Triethylamine (1.0 eq) to liberate the free base if starting with salt.
- Imine Formation: Cool to 0°C. Add Formaldehyde solution dropwise. Stir for 30 minutes to allow hemiaminal/imine formation.

- Reduction: Add STAB in portions over 20 minutes. The reaction is exothermic; maintain temperature <10°C.
- Quench: Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain). Quench with saturated NaHCO₃.
- Extraction: Extract aqueous layer with DCM (3 x 30 mL). Dry organics over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).
 - Expected Yield: 85-92%
 - Validation: ¹H NMR should show a singlet ~2.4 ppm (N-Me) and retention of stereochemistry at C1/C3.

Pharmaceutical Applications & Case Studies

HIV Integrase Inhibition (Bictegravir Analogues)

The (1R,3S)-3-aminocyclopentanol scaffold is the "magic ring" in Bictegravir (Gilead), a potent HIV integrase strand transfer inhibitor (INSTI).

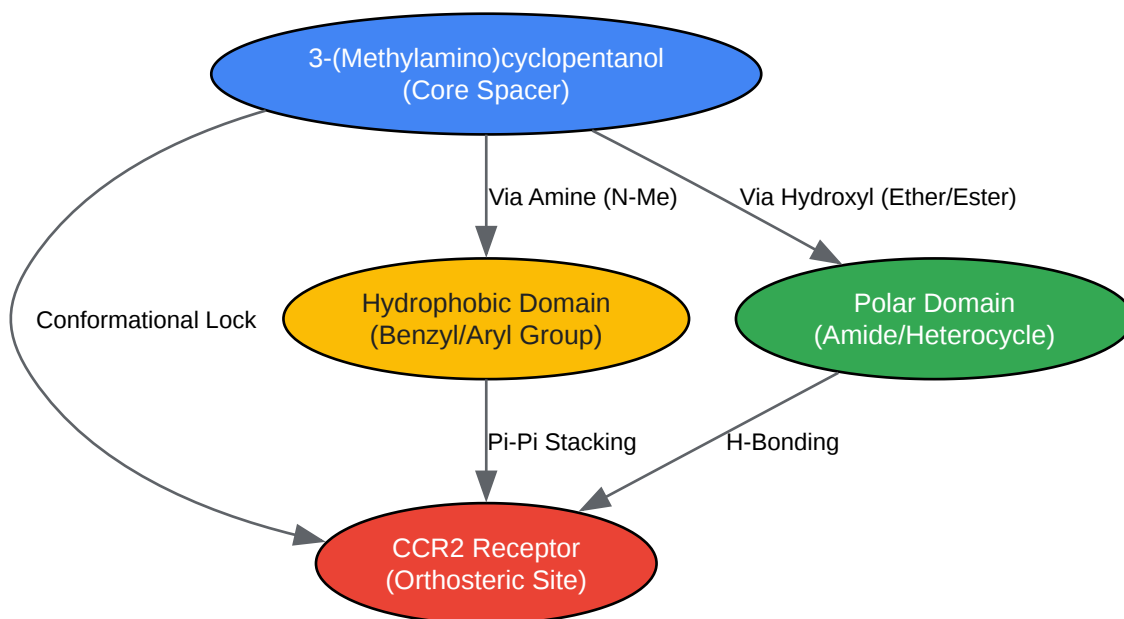
- Mechanism: The cyclopentane ring projects the benzyl group into a hydrophobic pocket while the hydroxyl/amide groups chelate the Mg²⁺ ions in the integrase active site.
- Methylamino Utility: Introducing the N-methyl group (via **3-(methylamino)cyclopentanol**) creates a "steric clash" or "hydrophobic fill" depending on the specific mutant viral strain. It is used in next-generation libraries to combat resistance mutations (e.g., Q148H) by altering the vector of the benzyl tail.

CCR2/CCR5 Antagonists (Inflammation & Immunology)

Chemokine receptor antagonists often utilize a central diamine spacer.

- Scaffold Hopping: Replacing the 3-aminopyrrolidine core of classic CCR2 antagonists (e.g., from Incyte or Pfizer) with **3-(methylamino)cyclopentanol** removes the ring nitrogen.

- Effect: This increases the lipophilicity (LogD) and improves oral bioavailability by reducing clearance associated with N-oxidation of the pyrrolidine ring. The cis-isomer is typically preferred to mimic the turn conformation required for the receptor's intracellular loop binding.



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Figure 2: Pharmacophore assembly using the cyclopentanol core to orient binding domains.

Technical Specifications for Drug Development

When sourcing or synthesizing this intermediate for GLP/GMP campaigns, the following specifications are critical to ensure downstream success.

Attribute	Specification Limit	Rationale
Purity (GC/HPLC)	> 98.0%	Avoid regioisomers that complicate SAR.
Chiral Purity (ee)	> 99.5%	Essential for regulatory compliance; enantiomers often have opposing activities.
Water Content	< 0.5%	Hydroxyl group is hygroscopic; affects stoichiometry in coupling reactions.
Residual Solvents	< ICH Limits	DCM/MeOH must be removed for biological assays.

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Sources

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